2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a structurally complex heterocyclic compound featuring fused pyrano-benzothiazine rings. Its molecular architecture includes a 4-hydroxyphenyl group at position 4, a 2-methylbenzyl substituent at position 6, and a cyano group at position 3.
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-6-2-3-7-18(16)15-29-22-9-5-4-8-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)17-10-12-19(30)13-11-17/h2-13,23,30H,15,28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUPOCMQXHFZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to a class of benzothiazine derivatives and is characterized by the following structural features:
- Amino group at position 2
- Hydroxyphenyl group at position 4
- Methylbenzyl substituent at position 6
- Dihydropyrano structure contributing to its pharmacological properties
The molecular formula is , and it has a molecular weight of approximately 396.46 g/mol.
Antioxidant Activity
Preliminary studies indicate that derivatives of benzothiazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the target compound have shown effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Research has highlighted the potential of this compound in inhibiting various enzymes linked to disease pathways:
- Monoamine Oxidase (MAO) Inhibition : A study demonstrated that related compounds inhibit MAO activity effectively, which is significant for treating neurological disorders such as depression and anxiety. The inhibition constants (Ki) for these compounds were found to be in the low micromolar range, indicating potent activity .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity:
- Cell Viability Studies : In vitro assays using cancer cell lines showed that certain derivatives reduced cell viability significantly. For example, one study reported an IC50 value of for a related compound against breast cancer cells .
- Mechanism of Action : The anticancer effect is hypothesized to involve apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antioxidant | Similar Derivative | Not specified | Free radical scavenging |
| MAO Inhibition | Related Compound | Enzyme inhibition | |
| Anticancer (Breast) | Related Compound | Induction of apoptosis |
Case Study 1: MAO Inhibition
In a controlled laboratory setting, researchers isolated human MAO-A and MAO-B enzymes and tested various benzothiazine derivatives. Results indicated that certain derivatives were selective inhibitors of MAO-A with minimal effects on MAO-B. This selectivity suggests potential therapeutic applications in mood disorders .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on different cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the tested compounds led to significant reductions in cell proliferation rates. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs reported in the literature. Key differences in substituents, physical properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity: The 4-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions with MAO enzymes, similar to the 4-chlorobenzyloxy group in compound 6h, which showed potent MAO-B inhibition . 2-Methylbenzyl vs.
Physical Properties :
- Hydroxyl or hydroxymethyl substituents (e.g., in 6h and 6k ) correlate with higher melting points (232–245°C) due to increased hydrogen bonding. The target compound likely exhibits similar thermal stability .
- IR spectra of analogs show characteristic peaks: ~3400 cm⁻¹ (N-H/O-H stretch), ~2200 cm⁻¹ (C≡N), and ~1650 cm⁻¹ (C=O/C=N), consistent with the target compound’s functional groups .
Synthetic Methodologies: The target compound’s synthesis likely involves multicomponent reactions (MCRs) using malononitrile and aldehydes, as seen in analogs like 6h and 6d . Substituent bulkiness (e.g., 2-methylbenzyl vs. benzyl) may influence reaction yields; electron-donating groups typically enhance MCR efficiency .
Biological Selectivity :
- MAO-B vs. MAO-A : Bulky substituents (e.g., 2-methylbenzyl) may favor MAO-B selectivity by fitting into the enzyme’s hydrophobic substrate pocket, as observed in 6d .
- Hydrophilic groups (e.g., hydroxymethyl in 6h ) might reduce potency but improve solubility, a trade-off critical for drug design .
Research Findings and Implications
- The target compound’s 4-hydroxyphenyl group could further modulate selectivity .
- Molecular Docking Insights: Docking studies of 6d suggest that benzyl groups occupy the MAO-B entrance cavity, while the cyano group stabilizes the binding site. The target compound’s 2-methylbenzyl substituent may enhance this interaction .
- Synthetic Challenges : Steric hindrance from the 2-methylbenzyl group may require optimized reaction conditions (e.g., prolonged reflux in 1,4-dioxane) to achieve yields comparable to simpler analogs (e.g., 80% for 3s ) .
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzothiazine precursors. A common approach includes:
N-Benzylation/Methylation : Reacting anthranilate derivatives with alkylating agents (e.g., 2-methylbenzyl chloride) under basic conditions .
Cyclization : Using sodium hydride or similar bases to form the pyrano-benzothiazine core .
Multicomponent Reactions : Incorporating aldehydes and nitriles (e.g., malononitrile) to build the pyrano ring .
- Optimization Strategies :
- Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in aqueous media .
- Control temperature (70–100°C) and solvent polarity (ethanol/water mixtures) to improve cyclization yields .
Table 1 : Key Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| N-Benzylation | 2-Methylbenzyl chloride, K₂CO₃, DMF | 65–75% | |
| Cyclization | NaH, THF, reflux | 70–80% | |
| Multicomponent Reaction | Malononitrile, aldehyde, TBAB, H₂O/EtOH | 85–90% |
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ groups at δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirms carbon backbone, including nitrile (δ 115–120 ppm) and carbonyl (δ 160–170 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~500–520 for this compound) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., CN stretch ~2200 cm⁻¹, SO₂ asymmetric stretch ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line specificity, pharmacokinetic parameters like solubility and metabolic stability) .
- Step 2 : Use molecular docking to identify off-target interactions that may explain discrepancies. For example, benzothiazine derivatives may bind to both MAO-A and MAO-B isoforms with varying affinities .
- Step 3 : Conduct metabolite profiling (LC-MS/MS) to detect in vivo degradation products that reduce efficacy .
Q. What computational methods are employed to predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., MAO inhibitors). Focus on key residues (e.g., FAD-binding domains in MAO-B) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
Q. How can researchers design experiments to analyze the apoptosis-inducing mechanisms of this compound in cancer cells?
- Methodological Answer :
- Flow Cytometry : Measure Annexin V/PI staining to quantify early/late apoptotic cells .
- Western Blotting : Track caspase-3/7 activation and Bcl-2/Bax expression ratios .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Green Chemistry : Prioritize aqueous or ethanol-based synthesis to reduce environmental impact .
- AI Integration : Implement machine learning (e.g., COMSOL Multiphysics) for reaction optimization and toxicity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
